4-(Bromomethyl)-1-methyl-2-nitrobenzene
Overview
Description
4-(Bromomethyl)-1-methyl-2-nitrobenzene is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds . It has been used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-bromobenzonitrile with 2 H-tetrazole in the presence of KOH to yield 4-[(2 H-tetrazol-2-yl)methyl]benzonitrile . Another method involves the use of sodium p-toluenesulfinate and styrene in methanol, followed by a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with 2 H-tetrazole in the presence of KOH to yield 4-[(2 H-tetrazol-2-yl)methyl]benzonitrile . It can also participate in radical processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as an off-white solid, and it has a melting point range of 53 - 58 °C .Scientific Research Applications
Functionalization of Surfaces
One application involves the chemical functionalization of glassy carbon electrodes using diazonium salts, including derivatives similar to 4-(Bromomethyl)-1-methyl-2-nitrobenzene, in ionic liquids. This process modifies surfaces for enhanced electrochemical performance, demonstrating the potential in creating amine-terminated carbon surfaces through the electrochemical reduction of terminal nitro groups. The technique offers insights into surface chemistry and material science for developing advanced electrochemical sensors and devices (Actis et al., 2008).
Ultrasound-Assisted Organic Synthesis
Another application is seen in organic synthesis, where ultrasound irradiation facilitates the preparation of nitro aromatic ethers, exemplified by the synthesis of 1-butoxy-4-nitrobenzene from 4-nitrophenol with n-butyl bromide. This method highlights the efficiency of ultrasound-assisted reactions, offering a greener alternative to conventional synthesis by reducing reaction times and improving yields (Harikumar & Rajendran, 2014).
Polymer Science
In polymer science, the synthesis of functionalized alkoxyamine initiators for block copolymers is facilitated by reactions involving bromo- and nitro-substituted benzene derivatives. These initiators enable the controlled polymerization of styrene and butadiene, leading to well-defined block copolymers. This research underscores the role of such compounds in the precise engineering of polymer architectures for various applications, from materials engineering to biomedical devices (Miura et al., 1999).
Environmental Chemistry
The investigation into the micellar enhanced ultrafiltration of pollutants like nitrobenzene and 4-nitrophenol demonstrates the environmental application of bromo- and nitro-substituted compounds. This study provides a method for the efficient separation of such pollutants from water, contributing to the development of new wastewater treatment technologies (Bielska & Szymanowski, 2004).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used in the spectrophotometric determination of anionic surfactants in river waters. This application demonstrates the compound's utility in environmental monitoring and the assessment of water quality, offering a sensitive method for detecting surfactants at microgram levels (Higuchi et al., 1980).
Safety and Hazards
4-(Bromomethyl)-1-methyl-2-nitrobenzene is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .
Future Directions
The future directions for 4-(Bromomethyl)-1-methyl-2-nitrobenzene could involve its use in the synthesis of new pharmaceuticals and other organic compounds. Its potential as an intermediate in the synthesis of potential anti-HIV agents and aldose reductase inhibitors suggests that it could play a role in the development of new treatments for these conditions .
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHBBJFYJTYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504747 | |
Record name | 4-(Bromomethyl)-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74101-68-1 | |
Record name | 4-(Bromomethyl)-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-1-methyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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